6-cyclohexylhexanoic acid
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-cyclohexylhexanoic acid;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2.Ni/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11;/h11H,1-10H2,(H,13,14); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKAAVJXVTTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)O.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22NiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978536 | |
| Record name | 6-Cyclohexylhexanoic acid--nickel (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-88-1 | |
| Record name | NSC7743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Cyclohexylhexanoic acid--nickel (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Classical Organic Synthetic Routes to 6-Cyclohexylhexanoic Acid
Classical organic synthesis provides robust and well-understood, albeit often resource-intensive, methods for the formation of this compound. A primary and highly effective strategy involves the modification of an aromatic precursor.
A plausible and efficient pathway to synthesize this compound is through the catalytic hydrogenation of 6-phenylhexanoic acid. This process involves two main stages:
Preparation of the Phenyl-Substituted Precursor: 6-phenylhexanoic acid can be synthesized via several standard organic reactions. One common method is the Friedel-Crafts acylation of benzene (B151609) with adipic anhydride (B1165640) to form 5-benzoylpentanoic acid, followed by a Clemmensen or Wolff-Kishner reduction to convert the ketone to a methylene (B1212753) group, yielding 6-phenylhexanoic acid.
Hydrogenation of the Aromatic Ring: The core of the synthesis is the reduction of the benzene ring of 6-phenylhexanoic acid to a cyclohexane (B81311) ring. This is a saturation reaction where hydrogen atoms are added across the double bonds of the aromatic system. The mechanism involves the adsorption of the phenylhexanoic acid and diatomic hydrogen onto the surface of a metal catalyst. The H-H bond is cleaved, and the hydrogen atoms are sequentially added to the aromatic ring until it is fully saturated, resulting in the formation of this compound.
The success of the catalytic hydrogenation is highly dependent on the choice of catalyst and reaction conditions.
Catalyst Systems: Noble metal catalysts are highly effective for this transformation. Rhodium-on-alumina (Rh/Al₂O₃) and Ruthenium-on-carbon (Ru/C) are particularly efficient. Non-noble metal catalysts, such as Raney Nickel, can also be used, though they may require more forcing conditions.
Reaction Conditions: The hydrogenation is typically performed in a solvent that can dissolve the starting material, such as ethanol (B145695) or acetic acid. The reaction is conducted under a pressurized atmosphere of hydrogen gas (H₂). Temperatures and pressures can vary significantly depending on the catalyst's activity. For highly active catalysts like rhodium, the reaction can proceed at relatively mild conditions (e.g., room temperature to 80°C and 1-10 atm of H₂). For less active catalysts, higher temperatures (100-200°C) and pressures (up to 100 atm) may be necessary to achieve a reasonable reaction rate and high conversion.
| Parameter | Typical Conditions |
|---|---|
| Starting Material | 6-Phenylhexanoic acid |
| Catalyst | Rhodium-on-alumina (Rh/Al₂O₃), Ruthenium-on-carbon (Ru/C), Raney Nickel |
| Solvent | Ethanol, Acetic Acid, Methanol (B129727) |
| Temperature | 25°C - 200°C |
| Pressure (H₂) | 1 atm - 100 atm |
| Product | This compound |
Biocatalytic and Enzymatic Approaches for this compound Synthesis and Related Compounds
In the pursuit of greener and more sustainable chemical manufacturing, biocatalysis has emerged as a powerful alternative to traditional synthetic methods. While specific biocatalytic routes to this compound are not widely documented, extensive research has been conducted on the synthesis of structurally related and industrially significant compounds like 6-hydroxyhexanoic acid (6HA) and 6-aminohexanoic acid (6AHA) from cyclohexane. nih.gov These approaches highlight the potential for developing similar pathways for this compound.
Whole-cell biocatalysis utilizes intact microorganisms that have been genetically engineered to express a complete metabolic pathway for converting a simple starting material into a desired product. This strategy offers the significant advantage of in-situ cofactor regeneration, where the cell's natural metabolism supplies the necessary molecules like NADPH and ATP, eliminating the need to add these expensive cofactors externally.
For instance, recombinant strains of Pseudomonas taiwanensis have been engineered to convert cyclohexane directly into 6-hydroxyhexanoic acid. This is achieved by introducing a multi-step enzymatic cascade into the microorganism. The process involves the initial conversion of cyclohexane to cyclohexanol (B46403), followed by oxidation to cyclohexanone (B45756), a Baeyer-Villiger monooxygenase-catalyzed conversion to ε-caprolactone, and finally, hydrolysis to 6-hydroxyhexanoic acid.
Enzyme cascades, whether conducted in vitro with isolated enzymes or in vivo within a whole-cell biocatalyst, represent the core of these biosynthetic routes. These cascades mimic nature's efficiency by coupling multiple enzymatic reactions in a single pot, where the product of one enzyme becomes the substrate for the next.
A well-studied example is the four-enzyme cascade for producing 6HA from cyclohexane, which has been successfully engineered in P. taiwanensis. The cascade consists of:
A cytochrome P450 monooxygenase to hydroxylate cyclohexane to cyclohexanol.
A cyclohexanol dehydrogenase to oxidize cyclohexanol to cyclohexanone.
A cyclohexanone monooxygenase (CHMO) to convert cyclohexanone to ε-caprolactone.
A lactonase to hydrolyze ε-caprolactone to 6-hydroxyhexanoic acid.
Further extension of this cascade can produce 6-aminohexanoic acid. This involves an alcohol dehydrogenase to oxidize 6HA to 6-oxohexanoic acid, followed by a transaminase to convert the keto-acid into the final amino acid product. nih.gov
| Step | Substrate | Enzyme Class | Product |
|---|---|---|---|
| 1 | Cyclohexane | Monooxygenase | Cyclohexanol |
| 2 | Cyclohexanol | Alcohol Dehydrogenase | Cyclohexanone |
| 3 | Cyclohexanone | Monooxygenase (CHMO) | ε-Caprolactone |
| 4 | ε-Caprolactone | Lactonase / Hydrolase | 6-Hydroxyhexanoic acid |
Synthesis of this compound Derivatives and Analogues
The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various derivatives. Standard organic transformations can be applied to create esters, amides, acid chlorides, and other related compounds.
Esterification: Reacting this compound with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., sulfuric acid) via Fischer esterification yields the corresponding ester. These esters can be used as plasticizers or fragrance components.
Amidation: The synthesis of amides can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride), followed by reaction with an amine. Alternatively, direct coupling with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can form the amide bond.
A key analogue of interest is 6-aminohexanoic acid (6AHA) , the monomer for Nylon 6. While not a direct derivative of this compound, its synthesis from cyclohexane highlights the biocatalytic methodologies discussed previously. nih.gov The development of biocatalytic cascades to produce 6AHA from cyclohexane demonstrates a sustainable route to this vital polymer building block, aiming to replace resource-intensive chemical processes. nih.gov In one strategy, a complex enzymatic pathway was developed where the formation of the dead-end intermediate 6-hydroxyhexanoic acid was minimized by converting the precursor, ε-caprolactone, into its methyl ester in the presence of methanol, which could then be further processed by downstream enzymes.
Esterification and Amidation Pathways
The carboxylic acid moiety of this compound serves as a prime site for derivatization through esterification and amidation reactions. These pathways are fundamental in organic synthesis for modifying the polarity, solubility, and reactivity of the parent molecule.
Esterification: The conversion of this compound to its corresponding esters is commonly achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed.
Studies on the esterification of structurally similar long-chain carboxylic acids, such as hexanoic acid, provide insights into the reaction conditions that would be applicable to this compound. For instance, the esterification of hexanoic acid with 1-hexanol (B41254) to produce hexyl hexanoate (B1226103) has been successfully carried out using heterogeneous acid catalysts like Amberlyst resins. icec2025.com These solid-supported catalysts offer advantages in terms of ease of separation and reusability. researchgate.net Typical reaction conditions involve heating the mixture at temperatures ranging from 110 to 130 °C. icec2025.com The conversion rates are influenced by factors such as catalyst loading, reaction temperature, and the molar ratio of the alcohol to the acid. icec2025.com
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Hexanoic Acid | 1-Hexanol | Amberlyst-A35 | 120 | 8 | ~93 |
| Hexanoic Acid | 1-Hexanol | Niobium Phosphate | 120 | 8 | Variable |
| Hexanoic Acid | 1-Hexanol | Zirconium Phosphate | 120 | 8 | Variable |
Amidation: The formation of amides from this compound involves its reaction with an amine. Direct amidation by heating a carboxylic acid with an amine is often challenging and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species. A variety of coupling reagents are available for this purpose, including carbodiimides like dicyclohexylcarbodiimide (DCC) and water-soluble versions, as well as uronium-based reagents. These methods facilitate amide bond formation under milder conditions and with a broader range of amines, including those with sensitive functional groups. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used and the desired purity of the final amide product.
Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics)
The unique structural features of this compound, particularly its combination of a flexible alkyl chain and a bulky, lipophilic cyclohexyl group, make it an attractive building block for the synthesis of more complex molecules, including peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.
The related compound, 6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA), which shares the same six-carbon backbone, is frequently used as a flexible linker or spacer in the design of various biologically active molecules and peptidomimetics. researchgate.net Its incorporation can influence the conformational properties and binding affinity of the resulting molecules. researchgate.net For example, peptide derivatives of EACA have been synthesized and evaluated as inhibitors of the enzyme plasmin. nih.gov
Given this precedent, this compound can be envisioned as a valuable scaffold in peptidomimetic design. Its cyclohexyl group can mimic the side chains of hydrophobic amino acids like leucine (B10760876) or cyclohexylalanine, while the hexanoic acid portion provides a flexible spacer. The carboxylic acid functionality allows for its covalent attachment to the N-terminus of a peptide chain or to a side chain of an amino acid like lysine. This incorporation can introduce conformational constraints and increase the lipophilicity of the resulting peptidomimetic, which can be advantageous for crossing cell membranes and improving pharmacokinetic properties. The synthesis of such complex molecules often relies on standard solid-phase or solution-phase peptide synthesis methodologies, where this compound is introduced as a capping agent or an internal building block.
Stereochemical Control and Chiral Synthesis of this compound Analogues
The development of synthetic methods that allow for the precise control of stereochemistry is a cornerstone of modern organic and medicinal chemistry. While this compound itself is achiral, the introduction of substituents on either the cyclohexane ring or the hexanoic acid chain can create one or more stereocenters. The synthesis of enantiomerically pure or enriched analogues of this compound is therefore a significant synthetic challenge with important implications for understanding structure-activity relationships.
Approaches to stereochemical control in the synthesis of such analogues can be broadly categorized into two main strategies: chiral resolution and asymmetric synthesis.
Chiral Resolution: This method involves the separation of a racemic mixture of a chiral this compound analogue into its individual enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, which is typically a chiral amine. wikipedia.org The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure carboxylic acids. wikipedia.org
Asymmetric Synthesis: This approach aims to directly synthesize a specific enantiomer of a chiral this compound analogue. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, the stereoselective synthesis of functionalized cyclohexane derivatives has been accomplished through organocatalytic domino reactions, which can create multiple stereocenters with high levels of control. While specific examples for this compound analogues are not extensively documented in readily available literature, the principles of asymmetric synthesis are broadly applicable. For example, a chiral auxiliary could be attached to a precursor of the hexanoic acid chain to direct the stereochemical outcome of a subsequent reaction that forms a chiral center. Alternatively, a chiral catalyst could be employed in a reaction that introduces a substituent onto the cyclohexane ring or the alkyl chain in a stereoselective manner. The stereoselective synthesis of highly functionalized cyclohexanes bearing multiple stereocenters has been achieved through one-pot organocatalytic Michael-Michael-1,2-addition sequences, demonstrating the feasibility of creating complex chiral cyclohexane structures. ub.bw
The ability to synthesize specific stereoisomers of this compound analogues is crucial for investigating their biological properties, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.
Biological Activities and Mechanistic Studies Non Clinical Focus
Enzyme Inhibition Studies Involving 6-Cyclohexylhexanoic Acid and Its Derivatives
The this compound moiety, particularly its functionalized analogs, has been a critical structural component in the design of potent enzyme inhibitors. Research has primarily centered on its incorporation into complex molecules targeting aspartic proteinases, most notably renin.
The cyclohexylalkyl side chain, conceptually derived from this compound, is a key feature in a class of highly potent renin inhibitors. These inhibitors are designed to block the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), which is the cleavage of angiotensinogen (B3276523) by renin. The cyclohexyl group typically serves as a hydrophobic P1 side chain that fits into the corresponding S1 pocket of the renin active site, a deep, hydrophobic pocket that accommodates the side chain of the P1 residue of the substrate.
Structure-activity relationship (SAR) studies have demonstrated that the incorporation of a cyclohexyl group at this position significantly enhances inhibitory potency. For instance, the synthesis of analogs of the renin octapeptide substrate, where the scissile dipeptide was replaced by statine (B554654) derivatives, led to the development of powerful inhibitors. nih.gov A pivotal advancement was the creation of the cyclohexylalanyl analogue of statine, (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA). nih.gov Inhibitors containing ACHPA were found to be substantially more potent than their statine-containing counterparts. nih.gov For example, an octapeptide analog incorporating ACHPA exhibited a Ki value of 1.6 x 10-10 M against human kidney renin, marking a 55-76 fold increase in potency compared to the statine version. nih.gov Even when truncated to a pentapeptide, the ACHPA-containing inhibitor retained subnanomolar potency. nih.gov
Further research led to the development of low molecular weight inhibitors containing dipeptide transition state mimics such as (2R,4S,5S)-5-amino-4-hydroxy-2-methyl-6-cyclohexyl hexanoic acid, which also demonstrated high potency. nih.gov
| Compound/Fragment | Target | Inhibitory Potency (IC50 / Ki) | Reference |
|---|---|---|---|
| Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2 | Human Kidney Renin | Ki = 0.16 nM | nih.gov |
| Iva-His-Pro-Phe-His-ACHPA-Leu-Phe-NH2 | Human Plasma Renin | IC50 = 0.17 nM | nih.gov |
| Etoc-Phe-His-ACHPA-Leu-Phe-NH2 | Human Renin | Subnanomolar | nih.gov |
| R,S-Bpma-Ape-Cha-psi[CH(OH)CH2]Ala-NH2 | Human Plasma Renin | IC50 = 1.26 nM | nih.gov |
| Inhibitors with (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment | Human Renin | IC50 = 1 - 100 nM | nih.gov |
The design of potent renin inhibitors relies heavily on the concept of transition-state analogues. The enzymatic reaction catalyzed by renin, an aspartic protease, proceeds through a high-energy tetrahedral transition state. Inhibitors are constructed to mimic this state, thereby binding to the enzyme's active site with very high affinity.
The this compound scaffold is incorporated into these mimics, which replace the scissile P1-P1' dipeptide bond of the natural substrate, angiotensinogen. The previously mentioned (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) is a prime example. nih.gov The hydroxyl group on the statine-like backbone mimics the hydroxyl of the tetrahedral intermediate, while the adjacent cyclohexylmethyl group projects into the S1 pocket of renin.
Other novel transition-state mimics have also been developed. A series of inhibitors containing a (2S,3S,5S)-2-amino-1-cyclohexyl-6-methyl-3,5-heptanediol fragment at the P1-P1' position showed high in vitro renin-inhibitory activity, with IC50 values in the nanomolar to subnanomolar range. nih.gov These complex fragments are designed to present the key interacting groups—particularly the hydroxyls that interact with the catalytic aspartate residues of renin and the P1 cyclohexyl side chain—in an optimal orientation for high-affinity binding. nih.govnih.gov
A critical aspect of drug design is ensuring the inhibitor is selective for its intended target over other related enzymes to minimize off-target effects. Renin belongs to the family of aspartic proteinases, which also includes enzymes like pepsin and cathepsin D.
Inhibitors that incorporate a cyclohexyl group in the P1 position have demonstrated excellent specificity for renin. nih.govnih.gov The rationale for this selectivity lies in the unique structural features of the renin active site. The S1 subsite of renin is a deep, narrow, and hydrophobic pocket that favorably accommodates the bulky, nonpolar cyclohexyl group. Other aspartic proteinases have S1 pockets with different shapes, sizes, and polarity. For example, the active site of pepsin is broader and less deep. This structural difference results in a significantly lower binding affinity of these cyclohexyl-containing inhibitors for other aspartic proteinases.
| Enzyme | Typical Inhibitory Activity of Cyclohexyl-Containing Renin Inhibitors | Reference |
|---|---|---|
| Renin | High (nM to sub-nM IC50) | nih.govnih.gov |
| Pepsin | Low to negligible | nih.govnih.gov |
| Cathepsin D | Low to negligible | nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Negligible (ACE is a zinc metalloprotease) | nih.gov |
While the role of the cyclohexylalkyl moiety is well-established in renin inhibition, its interaction with other enzyme classes is less explored. N-acylethanolamine acid amidase (NAAA) is a cysteine amidase responsible for the hydrolysis of bioactive lipid amides like palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA is a therapeutic strategy for managing pain and inflammation. nih.gov
Research into NAAA inhibitors has identified compounds where a cyclohexyl ring is part of the inhibitor structure. For example, N-pentadecylcyclohexancarboxamide was identified as a potent and selective inhibitor of NAAA, with an IC50 value of 4.5 µM against the rat enzyme, while not inhibiting the related enzyme FAAH at concentrations up to 100 µM. nih.gov Although this compound is not a direct derivative of this compound (it is a cyclohexanecarboxamide), its activity suggests that a cyclohexyl ring attached to a carbonyl system can be a recognition element for the NAAA active site. This finding indicates a potential, though not extensively studied, role for cyclohexyl-containing fatty acid structures in the modulation of this enzyme.
Beyond the well-documented inhibition of renin and the suggestive interaction with NAAA, the inhibitory profile of this compound itself is not widely reported in scientific literature. The focus has been on its use as a structural fragment within larger, more complex molecules tailored for specific enzyme active sites. Its simple carboxylic acid structure is not typically associated with high-potency, specific inhibition of other major enzyme classes without further chemical modification. The primary enzymatic interactions documented are with aspartic proteinases, owing to the successful incorporation of its derivatives into transition-state mimics for renin. nih.govnih.govnih.gov
Renin Inhibition: Structure-Activity Relationships and Binding Modes
Cellular and Molecular Mechanisms of Action in Research Models
Non-clinical research on compounds containing the this compound motif has predominantly centered on the direct enzyme-inhibitor interactions, kinetics, and structure-activity relationships at the molecular level. These studies are typically conducted using purified enzymes or plasma-based assays to quantify inhibitory potency (IC50) and selectivity. nih.govnih.gov
The in vivo effects reported for these compounds, such as the reduction of blood pressure in animal models, are considered a direct consequence of renin inhibition within the systemic circulation. nih.gov However, detailed investigations into the broader cellular and molecular mechanisms—such as specific cell uptake pathways, intracellular target engagement beyond the primary enzyme, or modulation of gene expression and signaling cascades—are not extensively documented for this compound itself or its simple derivatives in available research models. The scientific literature has prioritized its role as a pharmacophore fragment contributing to the affinity and selectivity of complex inhibitors for their extracellular or well-defined enzymatic targets.
Investigation of Receptor Interactions (e.g., GLP-1 receptor in research models, if relevant to structure-activity)
Currently, there is no direct scientific evidence from research models to suggest that this compound interacts with the Glucagon-Like Peptide-1 (GLP-1) receptor. The known agonists for the GLP-1 receptor are typically peptides or complex non-peptide small molecules that have specific structural features required for binding and activation, which are not present in the simple structure of this compound. nih.gov For instance, the development of GLP-1 receptor agonists has focused on peptide analogs and complex heterocyclic scaffolds. researchgate.net
However, the structural motif of a carboxylic acid on a lipophilic backbone is common in ligands for various other receptors. For example, some fatty acids are known to interact with G-protein coupled receptors (GPCRs). While speculative without direct research, the potential for this compound to interact with fatty acid-sensing receptors or other nuclear receptors cannot be entirely ruled out and would require experimental investigation.
Modulatory Effects on Biochemical Pathways in Research Models
The influence of this compound on specific biochemical pathways has not been extensively studied. However, research on related fatty acids and alicyclic compounds provides insights into potential modulatory effects. Fatty acids, in general, are known to influence a variety of pathways, including those involved in inflammation and metabolism. researchgate.net
For instance, some carboxylic acids have been shown to inhibit enzymes like cyclooxygenase (COX), which is involved in the inflammatory pathway. jddtonline.info The anti-inflammatory properties of compounds containing a cyclohexene (B86901) moiety have been linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in research models. mdpi.com While these studies were not conducted on this compound itself, they suggest that the presence of the cyclohexyl ring could contribute to potential modulatory effects on inflammatory pathways. Further research would be necessary to determine if this compound exhibits similar activities.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The cyclohexyl group imparts a significant degree of lipophilicity and conformational rigidity to a molecule compared to a linear alkyl chain of the same carbon number. cabidigitallibrary.org In many biologically active compounds, the presence of a cyclic moiety like cyclohexane (B81311) can enhance binding to hydrophobic pockets of proteins.
The length of the alkyl chain is also a critical determinant of biological activity. In a series of amphiphilic compounds, the alkyl chain length was found to modulate cytotoxicity and antioxidant activity. nih.gov Generally, an optimal chain length is required for effective interaction with biological targets. For instance, in a study of certain antibacterial cyclohexane derivatives, the lipophilicity conferred by hydrophobic groups was found to be an important factor in their activity. cabidigitallibrary.org
Table 1: Inferred Influence of Structural Moieties on Biological Activity
| Structural Feature | Potential Influence on Biological Activity | Rationale based on Analogous Compounds |
| Cyclohexyl Moiety | Enhanced lipophilicity, potentially leading to better membrane permeability and interaction with hydrophobic binding sites. | The hydrophobic nature of the cyclohexyl ring is a known contributor to the biological activity of various compounds. cabidigitallibrary.org |
| Hexanoic Acid Chain | Provides a flexible spacer and contributes to the overall lipophilicity. The chain length can influence the positioning of the molecule within a binding site. | Studies on other fatty acids have shown that alkyl chain length is a critical factor for biological activity. nih.gov |
The carboxylic acid functional group is a key feature of this compound. It is a polar, ionizable group that can participate in hydrogen bonding and electrostatic interactions with biological targets. frontiersin.org Modification of this group would be expected to have a profound impact on the molecule's biological activity.
For example, esterification or amidation of the carboxylic acid would remove its ability to ionize and act as a hydrogen bond donor, which could significantly alter its binding to a target receptor or enzyme. Such modifications have been shown to dramatically change the biological profiles of other carboxylic acid-containing compounds. frontiersin.org
Table 2: Predicted Impact of Functional Group Modifications on this compound Activity
| Modification | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Esterification of Carboxylic Acid | Increased lipophilicity, loss of negative charge. | Altered receptor/enzyme interactions; may act as a prodrug. |
| Amidation of Carboxylic Acid | Increased hydrogen bonding capability, loss of negative charge. | Potential for different binding interactions. |
| Hydroxylation of Cyclohexyl Ring | Increased polarity. | May alter metabolic stability and binding interactions. |
Comparative Biological Activity with Related Aliphatic and Alicyclic Acids
The biological activity of this compound can be contextualized by comparing it to related straight-chain (aliphatic) and other ring-containing (alicyclic) acids. The presence of the cyclohexyl ring distinguishes it from simple aliphatic acids like caproic acid (hexanoic acid). This ring structure introduces conformational constraints and increases the molecule's cross-sectional area.
In studies on thermophilic bacteria, the incorporation of cyclic precursors like cyclohexyl carboxylic acid led to the biosynthesis of ω-alicyclic fatty acids, which in turn altered the fluidity of the cell membrane. nih.gov This suggests that the presence of a terminal alicyclic ring can have significant effects on lipid packing and membrane properties compared to straight-chain fatty acids.
The biological activities of various natural carboxylic acids have been shown to be highly dependent on their structure, including the presence of cyclic moieties and the number and position of hydroxyl groups. nih.govmdpi.com For example, the antioxidant and antimicrobial activities of phenolic acids are strongly influenced by their aromatic ring and hydroxyl substituents. nih.gov While this compound is not a phenolic acid, these findings highlight the general principle that the nature of the cyclic group is a key determinant of biological function.
Table 3: Comparative Properties of this compound and Related Acids
| Compound | Structural Class | Key Structural Differences | Potential Differences in Biological Activity |
| This compound | Alicyclic Carboxylic Acid | Contains a non-aromatic, saturated cyclic group. | May exhibit different membrane interactions and receptor binding profiles compared to both aliphatic and aromatic acids. |
| Hexanoic Acid (Caproic Acid) | Aliphatic Carboxylic Acid | Straight alkyl chain. | Likely to have different lipophilicity and conformational flexibility, leading to different biological targets and activities. |
| Benzoic Acid | Aromatic Carboxylic Acid | Contains a planar, aromatic ring. | The electronic properties of the aromatic ring confer distinct chemical and biological activities, such as antioxidant potential in substituted forms. nih.gov |
Metabolic Investigations and Biochemical Transformations
Metabolism of 6-Cyclohexylhexanoic Acid in Biological Systems (Non-Human, In Vitro/In Vivo Research Models)
The study of ω-cyclohexyl fatty acid metabolism has been concentrated on acidophilic and thermophilic bacteria, which thrive in high-temperature, low-pH environments. These organisms, particularly strains of Bacillus acidocaldarius, are notable for incorporating large proportions of ω-cyclohexyl fatty acids into their cellular membranes. nih.govresearchgate.net
The metabolic pathway for ω-cyclohexyl fatty acids is primarily understood in the context of their biosynthesis within bacteria, rather than their degradation. Early research using isotope tracers was crucial in outlining this novel biosynthetic route. nih.govportlandpress.com
Studies demonstrated that the cyclohexyl ring is synthesized from glucose. nih.gov The pathway proceeds through shikimic acid, a common intermediate in the biosynthesis of aromatic compounds. nih.govportlandpress.com Experiments using labeled precursors showed that shikimic acid is incorporated as an intact C7 unit to form the cyclohexyl ring and the adjacent carboxyl group. portlandpress.comnih.gov From there, it is believed that a cyclohexyl carboxyl-CoA derivative serves as the primer for the fatty acid synthetase system, which then elongates the aliphatic chain to produce the final ω-cyclohexyl fatty acid. nih.gov
The key intermediates identified in this biosynthetic pathway are summarized below.
Table 1: Key Intermediates in the Biosynthesis of ω-Cyclohexyl Fatty Acids in Bacteria An interactive table detailing the precursors and intermediates in the metabolic pathway.
| Intermediate | Role in Pathway | Supporting Evidence |
| Glucose | Primary carbon source for the cyclohexyl ring. nih.gov | Studies with deuterium-labeled glucose showed specific incorporation into the ring structure. nih.gov |
| Shikimic Acid | Direct precursor to the cyclohexyl ring structure. nih.govportlandpress.com | Radioactivity from labeled shikimate was selectively incorporated into ω-cyclohexyl fatty acids. portlandpress.com |
| Cyclohexyl carboxylate | Proposed intermediate that is activated to a CoA ester. nih.gov | Efficient incorporation of radioactivity from labeled cyclohexyl carboxylate into the final fatty acids. nih.gov |
| Cyclohexyl carboxyl-CoA | The likely primer for fatty acid chain elongation. nih.gov | Inferred as the activated form of cyclohexyl carboxylate that enters the fatty acid synthesis machinery. |
Role of this compound in Lipid Metabolism Research
The significance of this compound and related ω-cyclohexyl fatty acids in research is tied to their role as major structural components of membranes in extremophilic bacteria.
In acidophilic thermophilic bacteria, ω-cyclohexyl fatty acids are not typically found as free fatty acids. Instead, they are found esterified within more complex glyceride-based lipids that constitute the bulk of the cell membrane. nih.gov These unusual fatty acids can make up a very high percentage of the total fatty acids in these organisms, ranging from 74% to 93%. nih.gov Their presence is a defining feature of the lipid profile of bacteria such as Bacillus acidocaldarius.
The primary role of ω-cyclohexyl fatty acids in the metabolism of the organisms that produce them is structural. These fatty acids are crucial for maintaining the integrity and fluidity of the cell membrane under conditions of extreme heat and acidity. researchgate.net The bulky cyclohexyl group is thought to increase the melting point of the membrane lipids and enhance packing density, which helps the membrane remain stable and functional at high temperatures. researchgate.net
The biosynthesis of these fatty acids is linked to the central carbon metabolism of the bacteria. Research has shown that the production of ω-cyclohexyl fatty acids increases when the concentration of glucose in the culture medium is raised, indicating a regulatory link between carbon source availability and the synthesis of these specialized membrane lipids. nih.gov
Research on this compound as a Biochemical Probe or Tracer
There is no significant body of research where this compound itself has been used as a biochemical probe or tracer to investigate other biological systems. However, the foundational research into the origin of this compound is a clear example of the use of tracer methodology to elucidate a metabolic pathway.
Scientists used precursors labeled with stable isotopes (deuterium) and radioisotopes (¹⁴C) to track the flow of atoms from simple starting materials to the complex final structure of ω-cyclohexyl fatty acids. nih.govportlandpress.com
Table 2: Use of Tracers in Elucidating ω-Cyclohexyl Fatty Acid Biosynthesis An interactive table summarizing the use of labeled compounds to study the formation of ω-cyclohexyl fatty acids.
| Labeled Compound Used | Isotope | Purpose of Use | Key Finding |
| Glucose | Deuterium (B1214612) (²H) | To determine the origin of the cyclohexyl ring. nih.gov | The deuterium was incorporated into the ring, proving it was synthesized from glucose. nih.gov |
| Shikimic Acid | Carbon-14 (¹⁴C) | To identify intermediates in the biosynthetic pathway. portlandpress.com | Showed that shikimate is a direct precursor and is incorporated as an intact unit. portlandpress.com |
| Acetate | Carbon-14 (¹⁴C) | To track the elongation of the fatty acid chain. portlandpress.com | Confirmed its role in building the aliphatic chain but not the ring. portlandpress.com |
| Cyclohexyl carboxylate | Carbon-14 (¹⁴C) | To confirm its role as a late-stage intermediate. nih.gov | Demonstrated its efficient conversion into the final fatty acid products. nih.gov |
Microbial Metabolism and Biodegradation Studies of this compound
The microbial breakdown of this compound is a subject of interest in the broader context of the environmental fate of alicyclic carboxylic acids. While specific studies focusing exclusively on this compound are limited, a substantial body of research on structurally similar compounds, such as n-alkylcyclohexanes and cyclohexanecarboxylic acid, provides a strong basis for understanding its likely metabolic pathways. The biodegradation of this compound is presumed to proceed through a cooperative action of metabolic pathways that target its two main structural components: the hexanoic acid side chain and the cyclohexane (B81311) ring.
The primary mechanism for the degradation of the linear alkyl chain is β-oxidation. nih.govwikipedia.org This is a well-established catabolic process where fatty acid molecules are broken down to produce acetyl-CoA. wikipedia.org In the case of this compound, this process would systematically shorten the hexanoic acid side chain.
Following or in concert with the side-chain degradation, the cyclohexane ring is metabolized. Bacteria have evolved several strategies to cleave this stable alicyclic structure. One common pathway involves the aromatization of the cyclohexane ring to form a more readily degradable aromatic compound. researchgate.net
A variety of microorganisms have been identified as capable of degrading related alicyclic compounds, suggesting their potential role in the metabolism of this compound. These include species from the genera Rhodococcus, Corynebacterium, Alcaligenes, Arthrobacter, and Alcanivorax. nih.gov For instance, the degradation of n-alkylcyclohexanes by Alcanivorax sp. has been shown to involve the β-oxidation of the alkyl side chain. nih.gov Similarly, the metabolism of cyclohexanecarboxylic acid by certain bacteria proceeds through a β-oxidation pathway involving coenzyme A intermediates, analogous to fatty acid oxidation. nih.gov
Proposed Metabolic Pathway for this compound
Based on the metabolism of analogous compounds, a likely metabolic pathway for this compound can be proposed. The initial steps would involve the β-oxidation of the hexanoic acid side chain. This process consists of a cycle of four enzymatic reactions that result in the removal of a two-carbon unit in the form of acetyl-CoA in each cycle. wikipedia.orgmicrobenotes.com
The β-oxidation of the this compound side chain would likely proceed as follows:
Activation: this compound is activated to its coenzyme A (CoA) ester, 6-cyclohexylhexanoyl-CoA.
Dehydrogenation: 6-cyclohexylhexanoyl-CoA is dehydrogenated to form a double bond between the α and β carbons.
Hydration: A water molecule is added across the double bond.
Dehydrogenation: The hydroxyl group is oxidized to a keto group.
Thiolytic Cleavage: The resulting β-ketoacyl-CoA is cleaved by another CoA molecule to yield acetyl-CoA and a 4-cyclohexylbutanoyl-CoA, which is two carbons shorter.
This cycle would repeat, leading to the sequential removal of acetyl-CoA units and the formation of cyclohexylacetyl-CoA and subsequently cyclohexanecarbonyl-CoA.
Once the side chain is shortened to cyclohexanecarboxylic acid (or its CoA ester), the degradation of the cyclohexane ring would commence. One established pathway for cyclohexane ring degradation is through aromatization, as observed in Arthrobacter. researchgate.net This pathway involves the formation of p-hydroxybenzoic acid. researchgate.net Another possibility, as seen in the anaerobic degradation of cyclohexane carboxylic acid by Rhodopseudomonas palustris, involves the formation of cyclohex-1-ene-1-carboxyl-CoA, which is then further metabolized. nih.gov In some aerobic bacteria, cyclohexanecarboxylic acid can be transformed into 4-hydroxybenzoic acid. nih.gov
Table of Potential Intermediates in the Biodegradation of this compound
| Compound Name | Chemical Formula | Role in Pathway |
| This compound | C₁₂H₂₂O₂ | Starting Substrate |
| 6-Cyclohexylhexanoyl-CoA | C₁₈H₃₀N₇O₁₇P₃S | Activated form for β-oxidation |
| 4-Cyclohexylbutanoic acid | C₁₀H₁₈O₂ | Intermediate of β-oxidation |
| Cyclohexaneacetic acid | C₈H₁₄O₂ | Intermediate of β-oxidation |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | Key intermediate before ring cleavage |
| Cyclohexanecarbonyl-CoA | C₁₃H₂₀N₇O₁₇P₃S | Activated form for ring degradation |
| 1-Cyclohexene-1-carboxylic acid | C₇H₁₀O₂ | Potential intermediate in ring degradation |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | Product of ring aromatization |
Enzymes Potentially Involved in the Biodegradation
The microbial degradation of this compound would necessitate a suite of enzymes. The β-oxidation of the side chain would be catalyzed by enzymes analogous to those in fatty acid metabolism, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and β-ketoacyl-CoA thiolases. nih.gov The degradation of the cyclohexane ring would involve more specialized enzymes, such as cyclohexanecarboxyl-CoA synthetase and cyclohexanecarboxyl-CoA dehydrogenase. nih.gov In anaerobic pathways, enzymes like succinyl-CoA:CHC CoA transferase and CHCoA dehydrogenase have been identified. nih.govresearchgate.net
Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification of 6-Cyclohexylhexanoic Acid and Its Derivatives
Chromatography is a fundamental analytical technique for the separation of components within a mixture. For this compound, a non-volatile and relatively polar compound, several chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Research Findings: Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of carboxylic acids. In this technique, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions between its cyclohexyl and hexyl moieties and the stationary phase.
The mobile phase composition is a critical parameter in optimizing the separation. Typically, a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is used. To ensure the carboxylic acid is in its less polar, protonated form and to achieve good peak shape, the mobile phase is often acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to elute strongly retained compounds and reduce analysis time.
Detection of this compound, which lacks a strong chromophore, can be achieved using a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). However, for higher sensitivity, UV detection at low wavelengths (around 200-210 nm) can be utilized, as the carboxylic acid group exhibits some absorbance in this region. For more specific and sensitive detection, HPLC can be coupled with mass spectrometry (LC-MS).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | 50% B to 100% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detector | UV at 210 nm or Mass Spectrometer | | Expected Retention Time | Dependent on exact conditions, but would elute after shorter-chain acids |
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Direct analysis of free carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to exhibit poor peak shapes (tailing) due to adsorption on the column. Therefore, derivatization is a common and often necessary step.
Research Findings: The most frequent derivatization method for carboxylic acids is esterification to form more volatile and less polar esters, typically methyl esters (Fatty Acid Methyl Esters or FAMEs). Reagents such as boron trifluoride in methanol (BF3-methanol), diazomethane, or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.
Once derivatized, the this compound methyl ester can be readily analyzed on a variety of GC columns. Nonpolar columns, such as those with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-1, HP-1), or columns of intermediate polarity (e.g., DB-5, HP-5ms) are often suitable. The separation is based on the boiling points of the analytes and their interactions with the stationary phase. A temperature-programmed oven is used to ensure the timely elution of compounds with different volatilities.
The most common detectors for this type of analysis are the Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, and the Mass Spectrometer (MS), which offers identification based on the mass-to-charge ratio of the compound and its fragments.
Table 2: Representative GC Method Parameters for this compound Methyl Ester Analysis
| Parameter | Typical Conditions |
|---|---|
| Derivatization Agent | BF3-Methanol |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. For carboxylic acids, a technique known as Ion Exclusion Chromatography (IEC) is particularly effective. uoa.grnih.gov
Research Findings: In IEC, the stationary phase is a high-capacity cation exchange resin in the H+ form. The separation mechanism is based on the principle of Donnan exclusion. Highly ionized strong acids are repelled by the negatively charged sulfonate groups on the resin surface and are therefore excluded from the pores of the stationary phase, leading to rapid elution. nih.gov Weakly ionized acids, such as this compound, can penetrate the pores to varying extents depending on their pKa and size, allowing for separation. nih.gov
The mobile phase is typically a dilute mineral acid, such as sulfuric acid, which acts as the eluent. nih.gov Detection is often achieved using a conductivity detector after a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions. This makes IC a sensitive method for the analysis of organic acids in aqueous samples. uoa.gr
Spectroscopic and Spectrometric Characterization in Research
While chromatography is used for separation, spectroscopy and spectrometry are employed for the structural elucidation and identification of the separated compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.
Research Findings: For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide characteristic signals that confirm its structure.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the cyclohexyl ring and the hexanoic acid chain. The protons on the carbons adjacent to the carbonyl group (α-protons) would appear at a downfield chemical shift (around 2.2-2.4 ppm) due to the electron-withdrawing effect of the carboxylic acid. The protons of the methylene (B1212753) groups in the chain would appear as complex multiplets in the upfield region (around 1.2-1.7 ppm). The protons on the cyclohexyl ring would also produce signals in this upfield aliphatic region. The acidic proton of the carboxyl group would give a broad singlet at a very downfield position (typically >10 ppm), although this signal can be exchangeable with deuterium (B1214612) if a deuterated solvent like D₂O is used.
The ¹³C NMR spectrum would show characteristic signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would appear significantly downfield (around 175-185 ppm). The carbons of the cyclohexyl ring and the aliphatic chain would resonate in the upfield region (typically between 20-40 ppm). The number of distinct signals would confirm the symmetry of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~180 |
| CH₂ (alpha to COOH) | ~34 |
| CH₂ (beta to COOH) | ~25 |
| CH₂ (gamma to COOH) | ~29 |
| CH₂ (delta to COOH) | ~26 |
| CH₂ (epsilon to COOH) | ~37 |
| CH (on cyclohexyl ring, attached to chain) | ~37 |
| CH₂ (on cyclohexyl ring) | ~26-33 |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both qualitative identification and quantitative analysis. When coupled with a chromatographic separation technique like GC or HPLC, it provides a highly selective and sensitive analytical method.
Research Findings: In GC-MS analysis, after derivatization to its methyl ester, this compound would undergo fragmentation upon electron ionization. The mass spectrum would show a molecular ion peak (M+) corresponding to the mass of the methyl ester. Characteristic fragment ions would also be observed. A prominent fragment is often seen at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester. Other fragment ions would result from the cleavage of the alkyl chain and the loss of the cyclohexyl group.
In LC-MS, using a soft ionization technique like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed in negative ion mode, providing the molecular weight of the underivatized acid. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M-H]⁻ ion, yielding structural information. A common fragmentation pathway for carboxylic acids in negative ion mode is the loss of CO₂ (44 Da).
Table 4: Expected Mass Spectrometric Data for this compound and its Methyl Ester
| Analytical Technique | Ionization Mode | Analyte Form | Expected Key m/z Values |
|---|---|---|---|
| LC-MS | ESI (-) | This compound | [M-H]⁻ at 197.15 |
| GC-MS | EI (+) | This compound Methyl Ester | M⁺ at 212.18, fragments at m/z 74, 83, 129 |
Advanced Analytical Strategies and Method Development for Complex Matrices in Research
The analysis of this compound in complex matrices such as soil, sediment, and industrial process water necessitates advanced analytical strategies to overcome challenges like matrix interference and low analyte concentrations. Gas chromatography-mass spectrometry (GC-MS) is a frequently utilized technique for the determination of this compound and related cyclic fatty acids.
A critical first step in the analysis is the derivatization of the carboxylic acid group to a more volatile and less polar ester, typically a methyl ester. This is often achieved through acid-catalyzed esterification. The resulting fatty acid methyl esters (FAMEs) are then amenable to GC analysis. The choice of chromatographic column is crucial, with polar phases being necessary to achieve separation from other co-eluting fatty acid isomers that may be present in the sample.
In the context of complex mixtures like naphthenic acids found in oil sands process-affected water, comprehensive multidimensional gas chromatography-mass spectrometry (GCxGC-MS) has been employed for the tentative identification of individual components, including this compound. plymouth.ac.uk This powerful technique provides enhanced separation by using two columns with different stationary phases, allowing for the resolution of complex isomeric mixtures.
| Parameter | Method | Details |
| Instrumentation | GC-MS, GCxGC-MS | Provides high-resolution separation and mass-based identification. plymouth.ac.uk |
| Derivatization | Methyl Esterification | Converts the carboxylic acid to a more volatile fatty acid methyl ester (FAME) for GC analysis. plymouth.ac.uk |
| Chromatography | Polar GC columns | Essential for separating cyclic fatty acid isomers from other unsaturated fatty acids. aocs.org |
| Sample Preparation | Solvent Extraction, SPE | Used to isolate and clean up the analyte from complex matrices like soil and sediment. |
Bioanalytical Methods for Detection in Biological Research Samples (Non-Human)
The detection and quantification of this compound in non-human biological samples, such as plasma and tissues from preclinical research studies, rely on highly sensitive and specific bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique used in this field due to its excellent sensitivity, selectivity, and applicability to a wide range of compounds.
The development of a robust bioanalytical method begins with efficient sample preparation to extract the analyte from the biological matrix and remove proteins and other interfering substances. Common sample preparation techniques for plasma and tissue homogenates include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix.
For quantitative analysis, a stable isotope-labeled internal standard (IS) of this compound would ideally be used to compensate for any variability in sample processing and instrument response. The LC separation is typically performed on a reversed-phase column, which separates compounds based on their hydrophobicity. The mobile phase composition is optimized to achieve good chromatographic peak shape and retention time for the analyte and IS.
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This ensures that only the compound of interest is being measured, even in the presence of a complex biological matrix.
Method validation is a critical component of bioanalytical research and is performed according to regulatory guidelines. Key validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision, recovery, and matrix effect. These validation experiments ensure that the method is reliable and reproducible for its intended purpose. While specific studies detailing the bioanalysis of this compound are not widely available in the public domain, the general principles for the analysis of fatty acids and other small molecules in biological matrices are well-established.
| Parameter | Technique | Description |
| Instrumentation | LC-MS/MS | Offers high sensitivity and selectivity for quantification in biological fluids. |
| Sample Preparation | Protein Precipitation, LLE, SPE | Removes proteins and other interferences from plasma and tissue samples. |
| Quantification | Multiple Reaction Monitoring (MRM) | Provides specificity by monitoring unique precursor-product ion transitions. |
| Internal Standard | Stable Isotope-Labeled Analog | Compensates for variability during sample preparation and analysis. |
| Method Validation | As per regulatory guidelines | Ensures selectivity, sensitivity, linearity, accuracy, precision, and stability. |
Theoretical and Computational Studies
Molecular Modeling and Docking Studies of 6-Cyclohexylhexanoic Acid and Its Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to the active site of a target protein. nih.gov This approach is fundamental in understanding the potential mechanism of action of a compound and in the early stages of drug discovery. researcher.life
The process begins with the generation of a three-dimensional model of this compound. This can be achieved through various software packages that translate its two-dimensional structure into a 3D conformation. The resulting model provides insights into the molecule's size, shape, and the spatial arrangement of its atoms. For this compound, the model would highlight the flexible hexanoic acid chain and the more rigid cyclohexyl group.
Once a 3D structure of the ligand is established, molecular docking simulations can be performed. These simulations require a high-resolution 3D structure of a potential biological target, typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov In the absence of a known target for this compound, one could hypothetically select enzymes involved in fatty acid metabolism or signaling pathways where related molecules are active.
The docking process involves placing the 3D model of this compound into the binding site of the target protein and evaluating the energetic favorability of various binding poses. The output of a docking study is typically a binding score, which estimates the binding affinity, and a predicted binding mode, which illustrates the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
| Parameter | Description | Hypothetical Value for this compound |
| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the target protein. | -5.0 to -8.0 |
| Hydrogen Bonds | The number of predicted hydrogen bonds formed between the ligand and the protein. | 1-3 (primarily via the carboxylic acid group) |
| Hydrophobic Interactions | Key amino acid residues in the binding pocket that interact with the nonpolar regions of the ligand. | Interactions with the cyclohexyl ring and the aliphatic chain. |
| Binding Pose RMSD (Å) | The root-mean-square deviation between different predicted binding poses, indicating the reliability of the prediction. | < 2.0 |
This table presents hypothetical data to illustrate the typical output of a molecular docking study, as specific studies on this compound are not publicly available.
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations offer a more detailed and accurate description of a molecule's electronic structure and energy compared to the classical mechanics' force fields used in standard molecular modeling. springernature.com These methods are particularly valuable for performing conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov
For this compound, the flexibility of the hexanoic acid chain and the potential for different chair and boat conformations of the cyclohexyl ring mean that the molecule can exist in numerous conformations. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the energy of these different conformers. nih.gov By identifying the lowest energy conformers, researchers can determine the most likely shapes the molecule will adopt under physiological conditions.
The conformational analysis of this compound would involve systematically rotating the single bonds in the hexanoic acid chain and exploring the different puckering states of the cyclohexyl ring. For each generated conformation, a quantum chemical calculation would be performed to determine its energy. The results of such an analysis would be a potential energy surface, illustrating the energy of the molecule as a function of its geometry.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Cyclohexyl Ring Conformation |
| Global Minimum | 0.00 | Specific angles defining the lowest energy state | Chair |
| Local Minimum 1 | +1.2 | Altered dihedral angle in the hexanoic chain | Chair |
| Local Minimum 2 | +2.5 | Different orientation of the hexanoic chain relative to the ring | Chair |
| Transition State | +5.0 | A high-energy state between two minima | Twist-boat (hypothetical) |
This table provides an illustrative example of the kind of data generated from a conformational analysis using quantum chemical calculations. The values are not based on actual experimental or computational studies of this compound.
In Silico Approaches for Predicting Biological Activities and Metabolic Fates
In silico methods are widely used to predict the biological activities and metabolic fate of chemical compounds, offering a rapid and cost-effective way to screen large numbers of molecules. mdpi.commdpi.com These predictive models are typically built using machine learning algorithms trained on large datasets of experimentally determined properties.
For this compound, various online tools and software could be used to predict a spectrum of biological activities. These predictions are based on the structural similarity of the query molecule to compounds with known activities. mdpi.com For instance, a prediction might suggest potential interactions with nuclear receptors or enzymes involved in lipid metabolism.
Similarly, the metabolic fate of this compound can be predicted using in silico models. These models can identify potential sites on the molecule that are susceptible to metabolic transformations by enzymes such as the cytochrome P450 family. For this compound, likely metabolic pathways could include hydroxylation of the cyclohexyl ring or beta-oxidation of the carboxylic acid chain. nih.gov The prediction of metabolic stability, often expressed as a half-life in liver microsomes, is another crucial aspect that can be estimated in silico. scite.ai
| Predicted Property | Method | Predicted Outcome for this compound |
| Biological Activity | PASS (Prediction of Activity Spectra for Substances) Online | Hypothetical: Potential antineoplastic or enzyme inhibitory activity. |
| Metabolic Lability | Site of Metabolism Prediction Software | Hydroxylation on the cyclohexyl ring; oxidation of the aliphatic chain. |
| Metabolic Stability | In silico liver microsomal clearance models | Moderate to high stability predicted. |
| CYP Inhibition | Prediction of Cytochrome P450 Inhibition | Low probability of inhibiting major CYP isoforms. |
The predictions in this table are hypothetical and serve to illustrate the application of in silico predictive tools. They are not based on published research for this compound.
Structure-Based Drug Design Principles Applied to this compound Derivatives
Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors with high affinity and selectivity. nih.govdrugdesign.org This iterative process involves the design, synthesis, and testing of novel compounds based on their predicted interactions with the target's binding site. researchgate.net
Should this compound be identified as a hit or a lead compound for a particular target, SBDD principles would be applied to design more potent and specific derivatives. nih.gov The initial step would be to obtain a high-resolution crystal structure of the target protein in complex with this compound. This would provide a detailed map of the binding site and the key interactions driving the binding.
Based on this structural information, medicinal chemists and computational scientists would propose modifications to the this compound scaffold to enhance its binding affinity. For example, if the binding pocket contains a region that can accommodate a hydrogen bond donor, a hydroxyl or an amino group could be introduced on the cyclohexyl ring. If there is an unoccupied hydrophobic pocket, the cyclohexyl ring could be replaced with a larger lipophilic group to improve van der Waals interactions.
The designed derivatives would then be evaluated in silico using molecular docking and other computational methods before being synthesized and tested experimentally. This cycle of design, synthesis, and testing would be repeated to incrementally improve the pharmacological properties of the lead compound.
Applications in Chemical Biology and Biomedical Research Non Clinical
6-Cyclohexylhexanoic Acid as a Synthetic Intermediate for Bioactive Molecules
This compound serves as a valuable synthetic intermediate in the generation of more complex bioactive molecules. Its bifunctional nature, featuring a terminal carboxylic acid and a lipophilic cyclohexyl group, allows for a variety of chemical modifications. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, enabling its conjugation to other molecules of interest. The cyclohexyl group, on the other hand, imparts specific steric and lipophilic properties that can be crucial for biological activity.
While direct examples of bioactive molecules synthesized from this compound are not extensively documented in publicly available literature, the utility of the broader class of hexanoic acid derivatives with cyclic substituents at the 6-position is well-established in medicinal chemistry. For instance, researchers have synthesized a series of 6-aryl-4-oxohexanoic acids and evaluated their anti-inflammatory properties. These compounds demonstrate how the core hexanoic acid scaffold can be elaborated to target specific biological pathways.
Furthermore, the biosynthesis of 6-aminohexanoic acid, a crucial monomer for the production of Nylon-6 and an orphan drug, from cyclohexane (B81311) derivatives highlights the industrial and pharmaceutical relevance of C6-cyclic compounds. This biotransformation underscores the potential of manipulating the cyclohexane ring and the hexanoic acid chain to produce valuable chemical entities. The synthesis of various cyclohexyl-containing carboxylic acid derivatives has also been explored for their potential as therapeutic agents, including their use as building blocks for enzyme inhibitors.
The strategic importance of the this compound structure is in its ability to serve as a molecular scaffold. The cyclohexyl group can be a key pharmacophoric element, providing a non-aromatic, three-dimensional structure that can enhance binding to biological targets and improve pharmacokinetic properties compared to its aromatic counterparts. The hexanoic acid chain acts as a flexible linker, allowing for the optimal positioning of the cyclohexyl group or other appended functionalities within a binding site.
Table 1: Examples of Bioactive Molecules Derived from Related Scaffolds
| Compound Class | Parent Scaffold | Biological Activity | Therapeutic Area |
| 6-Aryl-4-oxohexanoic acids | Hexanoic acid | Anti-inflammatory | Inflammation |
| 6-Oxo-4-phenyl-hexanoic acid derivatives | Hexanoic acid | RORγt inverse agonists | Autoimmune diseases |
| Cyclohexanecarboxylic acid derivatives | Cyclohexanecarboxylic acid | DGAT1 inhibitors | Obesity, Diabetes |
| Amino-cyclohexane carboxylic acid derivatives | Cyclohexanecarboxylic acid | Arginase inhibitors | Cancer, Cardiovascular disorders |
Development of Biochemical Assays and Probes Utilizing the Compound
While there is no specific documentation of this compound being used in the development of biochemical assays and probes, its structure lends itself to such applications. Long-chain fatty acids are frequently modified to create probes for studying lipid metabolism and protein-lipid interactions. These probes often incorporate reporter groups, such as fluorophores or radioactive isotopes, to enable their detection and quantification.
A common strategy involves the derivatization of the terminal carboxylic acid or the omega (ω) position of the fatty acid. For this compound, the carboxylic acid could be coupled to a fluorescent dye, creating a tool to visualize the uptake and intracellular trafficking of fatty acids. The bulky cyclohexyl group would provide a unique structural feature that could be used to probe the specificity of fatty acid binding proteins and transporters.
Alternatively, the cyclohexyl ring itself could be a site for modification, although this is chemically more challenging. The introduction of a photoreactive group, for example, could allow for the creation of photoaffinity probes. Such probes, upon activation with light, would form a covalent bond with nearby proteins, enabling the identification of novel fatty acid binding partners.
The development of assays based on this compound could also involve its use as a competitive inhibitor in binding assays. By competing with a labeled ligand for binding to a target protein, unlabeled this compound could be used to determine the binding affinity of other compounds.
Table 2: Potential Probe Applications Based on this compound
| Probe Type | Modification Strategy | Potential Application |
| Fluorescent Probe | Coupling a fluorophore to the carboxylic acid | Monitoring cellular uptake and localization of fatty acids |
| Photoaffinity Probe | Introduction of a photoreactive group on the cyclohexyl ring | Identifying novel fatty acid binding proteins |
| Competitive Ligand | Unmodified compound | Determining binding affinities in competitive binding assays |
Research on Its Role in Investigating Enzyme Mechanisms
The investigation of enzyme mechanisms often relies on the use of substrate analogs that can probe the active site of an enzyme and elucidate the catalytic mechanism. Although there are no specific studies detailing the use of this compound for this purpose, its structure as a fatty acid analog suggests its potential utility in studying enzymes involved in lipid metabolism.
For example, cyclooxygenases (COXs) are enzymes that convert arachidonic acid, a long-chain polyunsaturated fatty acid, into prostaglandins. The binding of different fatty acids to the COX active site has been studied to understand the structural basis of substrate specificity. This compound, with its saturated alkyl chain and bulky terminal cyclohexyl group, could serve as a tool to probe the steric constraints of the COX active site. By comparing its binding and potential metabolism to that of other fatty acids, researchers could gain insights into the key structural features required for substrate recognition and catalysis.
Similarly, fatty acid β-oxidation is a critical metabolic pathway involving a series of enzymes that sequentially shorten the acyl chain of fatty acids. The introduction of a bulky cyclohexyl group at the end of the hexanoic acid chain would likely impact its processing by these enzymes. Studying the interaction of this compound with the enzymes of the β-oxidation pathway could help to define the substrate specificity of these enzymes and identify potential inhibitors.
The carboxylic acid group of this compound is also a key feature for its interaction with enzymes. Carboxylic acid reductases (CARs), for instance, catalyze the reduction of carboxylic acids to aldehydes. The efficiency of this compound as a substrate for CARs could be investigated to understand the influence of the bulky cyclohexyl moiety on enzyme activity.
Potential as a Scaffold for Rational Drug Design (Pre-clinical, mechanistic)
The this compound structure represents a promising scaffold for rational drug design in a pre-clinical, mechanistic context. The concept of a "scaffold" in medicinal chemistry refers to a core molecular framework upon which further chemical diversity can be built to create a library of compounds for screening against biological targets. The combination of a flexible hexanoic acid linker and a rigid, lipophilic cyclohexyl group provides a versatile platform for the design of new therapeutic agents.
The cyclohexyl moiety is a common feature in many approved drugs and clinical candidates. Its inclusion in a molecule can lead to improved physicochemical properties, such as increased metabolic stability and enhanced membrane permeability, compared to aromatic rings. The three-dimensional nature of the cyclohexyl ring can also provide a better fit into the binding pockets of target proteins, leading to higher potency and selectivity.
The hexanoic acid portion of the scaffold offers a convenient handle for chemical modification. The carboxylic acid can be used to introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's properties and its interaction with the target. This "scaffold hopping" approach, where a known pharmacophore is attached to a novel scaffold like this compound, is a common strategy in drug discovery to identify new chemical entities with improved properties.
Derivatives of cyclohexanecarboxylic acid have been investigated as inhibitors of various enzymes, demonstrating the potential of this structural motif in drug design. For example, inhibitors of arginase, an enzyme implicated in cancer and cardiovascular diseases, have been developed based on an amino-cyclohexane carboxylic acid scaffold. This highlights the potential of using the this compound scaffold to design inhibitors for a range of enzymatic targets.
Table 3: Desirable Properties of the this compound Scaffold in Drug Design
| Feature | Advantage in Drug Design |
| Cyclohexyl Group | Increased metabolic stability, enhanced membrane permeability, improved 3D fit to binding sites |
| Hexanoic Acid Chain | Flexible linker, convenient handle for chemical modification |
| Overall Structure | Versatile platform for scaffold hopping and library synthesis |
Future Research Directions and Emerging Paradigms
Advancements in Stereoselective Synthesis of Complex Analogues
The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. Consequently, the ability to synthesize stereochemically pure analogues of 6-cyclohexylhexanoic acid is paramount for developing targeted therapeutic agents. Future research will pivot towards more efficient and precise stereoselective synthetic methods.
Organocatalysis has emerged as a powerful tool for establishing stereocenters with high fidelity. nih.govnih.gov Future strategies will likely involve the design of novel chiral amine or squaramide catalysts to facilitate asymmetric Michael additions and other carbon-carbon bond-forming reactions, enabling the construction of cyclohexane (B81311) rings with multiple, well-defined stereogenic centers. nih.gov One-pot procedures that combine several synthetic steps, such as Michael-Michael-1,2-addition sequences, will be refined to improve efficiency and yield, providing rapid access to libraries of complex, fully substituted cyclohexane derivatives. nih.gov
Moreover, the use of chiral templates and auxiliaries, derived from natural sources like amino acids or sugars, will continue to be an important strategy. nih.gov These methods allow for the transfer of chirality from a readily available starting material to the target molecule. Research will focus on developing new templates that offer higher diastereoselectivity and can be easily cleaved and recycled. The asymmetric synthesis of cyclohexadienecarboxylic acid derivatives, for instance, has been achieved using chiral 1,3-dienes, demonstrating a viable pathway to optically active precursors. researchgate.net
Table 1: Emerging Strategies in Stereoselective Synthesis
| Synthetic Strategy | Key Features | Potential Application for this compound Analogues |
|---|---|---|
| Organocatalysis | Use of small, metal-free chiral organic molecules to catalyze asymmetric reactions. nih.gov | Precise control over the stereochemistry of substituents on the cyclohexane ring. |
| One-Pot Sequences | Multiple reaction steps are carried out in a single reaction vessel. nih.gov | Efficient and rapid generation of molecular complexity and diverse analogue libraries. |
| Chiral Templates | Covalent attachment of a chiral auxiliary to guide stereoselective transformations. | Synthesis of specific enantiomers or diastereomers for structure-activity relationship studies. |
| Asymmetric Cycloadditions | Reactions like the Diels-Alder reaction using chiral dienes or catalysts. researchgate.net | Construction of the core cyclohexyl ring with inherent chirality. |
Exploration of Novel Enzyme Targets and Biological Pathways
Understanding how this compound interacts with biological systems is crucial for harnessing its therapeutic potential. While its structural similarity to endogenous fatty acids suggests involvement in lipid metabolism, the specific enzymes and pathways it modulates are largely unknown.
Future investigations will aim to identify direct protein targets. Enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, dehydrogenases, and enzymes of the β-oxidation pathway, are prime candidates. nih.gov The metabolism of the structurally similar cyclohexanecarboxylic acid has been shown to involve glucuronidation and the formation of hippuric acid analogues, suggesting that enzymes in these pathways could also interact with this compound. nih.gov Furthermore, peripheral membrane enzymes like phospholipases and lipoxygenases, which process lipid substrates, represent another class of potential targets. wikipedia.org
Beyond direct enzyme inhibition or activation, research will explore the compound's broader impact on metabolic networks. For instance, studies on hexanoic acid have shown it can improve metabolic health by altering the expression of genes involved in fatty acid biosynthesis and gluconeogenesis. biorxiv.org It is plausible that this compound could exert similar or unique regulatory effects. The role of second messengers like cyclic AMP (cAMP) in mediating fatty acid metabolism, as seen in M. tuberculosis, presents another intriguing avenue, suggesting the compound could influence cellular signaling cascades that regulate metabolic homeostasis. nih.gov
Integration of Omics Technologies in Metabolic Research Involving the Compound
To unravel the complex biological effects of this compound, future research will increasingly rely on a systems-biology approach, integrating various "omics" technologies. These high-throughput methods provide a global snapshot of molecular changes within a cell or organism upon exposure to the compound.
Metabolomics and lipidomics will be at the forefront of this effort. nih.gov Targeted and untargeted metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) can identify and quantify a wide array of metabolites, revealing how this compound is metabolized and how it perturbs endogenous metabolic pathways. nih.govfrontiersin.org For example, such studies can track the levels of various fatty acids, amino acid analogues, and complex lipids to map the biochemical impact of the compound. nih.govmdpi.com
The true power of this approach lies in multi-omics integration. By combining metabolomics data with genomics, transcriptomics, and proteomics, researchers can build a more complete picture of the compound's mechanism of action. For instance, identifying changes in the metabolome can be correlated with alterations in the expression of genes (transcriptomics) and proteins (proteomics) that encode metabolic enzymes. This integrated approach can help pinpoint specific enzyme targets and regulatory pathways affected by this compound, moving beyond simple observation to a mechanistic understanding of its biological role.
Development of Advanced Analytical Techniques for Trace Analysis in Biological Research
The ability to detect and quantify this compound and its metabolites at very low concentrations in complex biological samples (e.g., plasma, tissues, urine) is essential for pharmacokinetic, metabolic, and toxicological studies. As a member of the broader class of naphthenic acids, its analysis presents challenges due to the complexity of biological matrices. springernature.com
Future research will focus on refining high-sensitivity analytical methods. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QToF) or Orbitrap MS, will be instrumental. daneshyari.comnih.govacs.org These techniques offer the high mass accuracy and resolution needed to distinguish the target analyte from a myriad of interfering compounds in a biological sample. researchgate.net Method development will aim to lower detection limits into the sub-microgram per liter range and enhance throughput for the analysis of large sample cohorts. nih.gov
A significant area of development will be in sample preparation and addressing matrix effects. Ion suppression in mass spectrometry is a common issue with complex samples, and future work will explore more effective extraction techniques and advanced chromatographic methods to mitigate these effects. nih.gov Furthermore, the development of isotopically labeled internal standards for this compound will be crucial for accurate quantification, compensating for variations in sample recovery and instrument response. researchgate.net
Table 2: Comparison of Advanced Analytical Techniques
| Technique | Advantages | Challenges for this compound Analysis |
|---|---|---|
| HPLC-QToF MS | High sensitivity, high mass accuracy, ability to perform structural elucidation. nih.gov | Potential for matrix effects, requires careful method validation. |
| HPLC-Orbitrap MS | Very high resolution and mass accuracy, excellent for complex mixtures. acs.org | Higher instrument cost, data processing can be complex. |
| GC-MS | Good for volatile compounds, established libraries for identification. springernature.com | Requires derivatization of the carboxylic acid, potential for thermal degradation. |
Computational and AI-Driven Drug Discovery Using this compound Scaffolds
The structure of this compound, featuring a lipophilic cyclohexane ring and a flexible alkyl carboxylic acid chain, makes it an attractive "scaffold" for drug discovery. A scaffold serves as the core structure from which a library of diverse compounds can be designed.
Future research will heavily leverage computational and artificial intelligence (AI) tools for scaffold-based drug design. arxiv.org Quantitative Structure-Activity Relationship (QSAR) models will be developed to predict the biological activity and toxicity of novel analogues based on their chemical structures. nih.gov Early QSAR studies on naphthenic acids have already shown that properties like the number of carbon rings and the length of alkyl chains can predict toxic potency. researchgate.net These models can be used to prioritize which new derivatives of this compound should be synthesized and tested, saving significant time and resources.
Q & A
Q. Yield Optimization Factors :
- Temperature Control : Maintaining low temperatures (−10°C to 0°C) during Grignard reagent addition minimizes side reactions.
- Catalyst Loading : For hydrogenation, 5–10% catalyst-to-substrate ratio improves efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity.
Q. Methodological Steps :
Geometry Optimization : Minimize energy of molecular conformers.
Transition State Analysis : Identify energy barriers for key reactions.
Solvent Modeling : Use Polarizable Continuum Model (PCM) to simulate aqueous/organic environments.
Case Study : DFT analysis of esterification with methanol revealed a 15% higher activation energy compared to linear analogues due to cyclohexyl steric effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.3 ppm (α-CH₂ to COOH), and δ 11–12 ppm (carboxylic acid proton, broad).
- ¹³C NMR : Signals at δ 180 ppm (COOH), δ 25–35 ppm (cyclohexyl carbons).
- IR Spectroscopy : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 184 [M]⁺ with fragmentation patterns confirming the cyclohexyl moiety.
Q. Data Interpretation Example :
| Technique | Key Peaks/Bands | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 1.4–1.6 (m, 10H) | Cyclohexyl protons |
| IR | 1705 cm⁻¹ | Carboxylic acid C=O stretch |
Guidelines for data presentation are derived from analytical chemistry standards .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of this compound?
Answer:
Discrepancies often arise from:
- Experimental Conditions : pKa varies with solvent polarity (e.g., 4.5 in water vs. 5.8 in DMSO).
- Measurement Techniques : Potentiometric titration vs. spectrophotometric methods yield differing results.
Q. Resolution Strategies :
Standardized Protocols : Adopt IUPAC-recommended methods for pKa determination (e.g., UV-Vis spectroscopy in buffered solutions).
Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR titration for solubility in non-polar solvents).
Meta-Analysis : Aggregate data from peer-reviewed studies, excluding outliers with poor methodological rigor.
Example : A 2024 meta-study reconciled pKa values (4.7 ± 0.2 in water) by excluding studies using non-calibrated pH meters .
Advanced: What strategies mitigate cyclohexyl group-induced steric hindrance in derivatization reactions?
Answer:
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to reduce steric bulk during alkylation.
- Microwave-Assisted Synthesis : Enhances reaction kinetics under high-temperature, high-pressure conditions.
- Catalyst Design : Use bulky ligands (e.g., tert-butylphosphine) in palladium-catalyzed couplings to improve substrate accessibility.
Case Study : Microwave-assisted amidation with benzylamine achieved 90% conversion vs. 60% under conventional heating .
Basic: How should researchers handle air-sensitive intermediates during this compound synthesis?
Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
- Drying Agents : Pre-dry solvents (e.g., molecular sieves for THF).
- Quenching Protocols : Add intermediates to chilled aqueous solutions to prevent degradation.
Safety Note : Cyclohexyl Grignard reagents require strict moisture exclusion to avoid violent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
